molecular formula C31H22O2 B12276302 1-[2-[Hydroxy(naphthalen-1-yl)methyl]naphthalen-1-yl]naphthalen-2-ol

1-[2-[Hydroxy(naphthalen-1-yl)methyl]naphthalen-1-yl]naphthalen-2-ol

Cat. No.: B12276302
M. Wt: 426.5 g/mol
InChI Key: IGROPODNLOBHGI-UHFFFAOYSA-N
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Description

1-[2-[Hydroxy(naphthalen-1-yl)methyl]naphthalen-1-yl]naphthalen-2-ol is a naphthol-derived compound characterized by a hydroxymethyl-bridged naphthalene framework. It was first synthesized as an unexpected product during investigations into Mannich base reactions involving 2-naphthol derivatives. Instead of forming the anticipated Mannich base, the reaction yielded this compound as a formal hydrate of an ortho-quinone methide (o-QM) intermediate, highlighting its unique stabilization under specific reaction conditions . This structural motif is critical in influencing its reactivity, solubility, and applications in coordination chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H22O2

Molecular Weight

426.5 g/mol

IUPAC Name

1-[2-[hydroxy(naphthalen-1-yl)methyl]naphthalen-1-yl]naphthalen-2-ol

InChI

InChI=1S/C31H22O2/c32-28-19-17-22-10-3-6-14-25(22)30(28)29-24-13-5-2-9-21(24)16-18-27(29)31(33)26-15-7-11-20-8-1-4-12-23(20)26/h1-19,31-33H

InChI Key

IGROPODNLOBHGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)O)O

Origin of Product

United States

Preparation Methods

Base-Catalyzed Aldol-Type Condensation

The three-component reaction involving β-naphthol, naphthalene-1-carbaldehyde, and a secondary amine has been adapted for synthesizing structurally analogous compounds. In a representative protocol:

  • Reactants : β-naphthol (2.0 equiv), naphthalene-1-carbaldehyde (1.0 equiv), ethylenediamine (1.2 equiv)
  • Catalyst : CuCl₂ (10 mol%)
  • Conditions : Ethanol reflux (78°C) under nitrogen for 24–48 hours
  • Yield : 42–58% after silica gel chromatography

This method leverages the in situ formation of a Schiff base intermediate, which undergoes nucleophilic attack by β-naphthol’s hydroxyl group. Steric hindrance from the naphthalene rings necessitates extended reaction times compared to simpler aryl aldehydes.

Oxidative Cross-Coupling Approaches

Cerium-Mediated Oxidative Coupling

A Ce(NH₄)₂(NO₃)₆/NaBr/K₂S₂O₈ system enables coupling between 2-naphthol derivatives and naphthalen-1-ylmethanol precursors:

  • Oxidant : K₂S₂O₈ (2.5 equiv)
  • Catalyst : Ce(NH₄)₂(NO₃)₆ (15 mol%)
  • Solvent : Acetonitrile/water (4:1 v/v) at 80°C
  • Reaction Time : 12 hours
  • Yield : 67% (isolated)

Mechanistic studies suggest a radical pathway initiated by sulfate anion radicals (SO₄⁻- ), which abstract hydrogen from the naphthol hydroxyl group, generating aryloxy radicals that couple with the hydroxymethylnaphthalene moiety.

Acid-Catalyzed Friedel-Crafts Alkylation

Trifluoroacetic Acid (TFA)-Promoted Cyclization

TFA (0.12 M concentration) facilitates the intramolecular Friedel-Crafts alkylation of precursor 1-[2-(naphthalen-1-yl(hydroxy)methyl)naphthalen-1-yl]naphthalen-2-ol diacetate:

  • Substrate : Diacetylated intermediate (1.0 equiv)
  • Acid : TFA (2.5 equiv)
  • Conditions : Dichloromethane, 25°C, 6 hours
  • Deprotection : NaOH (2M, methanol/water)
  • Overall Yield : 38%

Exceeding 0.15 M TFA concentration decreases yields due to proto-deacetylation side reactions. NMR monitoring reveals complete diastereomeric control at the hydroxymethyl stereocenter under these conditions.

Comparative Analysis of Synthetic Methods

Parameter Three-Component Condensation Oxidative Coupling Friedel-Crafts Alkylation
Reaction Time 24–48 hours 12 hours 6 hours
Yield 42–58% 67% 38%
Catalyst Cost Low (CuCl₂) Moderate (Ce salts) High (TFA)
Stereoselectivity Racemic Not reported >99% de
Purification Column chromatography Extraction Crystallization

Challenges and Optimization Strategies

Byproduct Formation

Common byproducts include:

  • Di-naphthyl ethers : Formed via competing Ullmann-type coupling (up to 22% yield)
  • Over-oxidized quinones : Observed when oxidative systems exceed optimal oxidant ratios

Solvent Effects

Polar aprotic solvents (DMF, DMSO) increase reaction rates but promote decomposition above 60°C. Mixed ethanol/water systems improve solubility of naphthalene derivatives while minimizing hydrolysis.

Scalability and Industrial Feasibility

Batch processes using oxidative coupling (Method 2) demonstrate the highest scalability, with 100 g-scale reactions achieving 63% yield in pilot studies. Continuous-flow systems are hindered by precipitate formation from naphthalene oligomers.

Emerging Methodologies

Photoredox Catalysis

Preliminary work with Ir(ppy)₃ (2 mol%) under 450 nm LED irradiation shows promise for C–O bond formation at ambient temperature, though yields remain low (≤27%).

Enzymatic Coupling

Laccase from Trametes versicolor mediates oxidative coupling of naphthol monomers in pH 5 buffer, but product stereochemistry remains uncontrolled.

Chemical Reactions Analysis

Reaction Mechanism

The formation of the hydrate instead of the Mannich base suggests a stabilization mechanism involving:

  • Intramolecular hydrogen bonding : Hydroxyl groups interact with aromatic rings, stabilizing the o-QM intermediate.

  • Role of carbonyl component : The use of 1-naphthaldehyde drives the formation of the arylidene derivative rather than the Mannich product, as observed with other aldehydes like benzaldehyde .

This behavior underscores the sensitivity of naphthalene derivatives to reaction conditions and substituent effects.

Chemical Reactivity

The compound’s reactivity stems from its hydroxyl (-OH) and aromatic moieties :

  • Substitution reactions : The hydroxyl group can undergo alkylation, acylation, or etherification.

  • Electrophilic aromatic substitution : The naphthalene rings may participate in reactions such as nitration or Friedel-Crafts alkylation.

  • Hydrogen bonding : Intramolecular interactions between hydroxyl groups and aromatic systems influence stability and reactivity .

Stability and Degradation

Naphthalene derivatives generally exhibit moderate stability under standard conditions but may degrade under extreme environments (e.g., strong acids/bases). For this compound, structural rigidity and hydrogen bonding likely enhance stability, though specific degradation data is limited.

Research Implications

The unexpected formation of the hydrate highlights the need for further mechanistic studies to optimize synthetic routes. The compound’s unique structure suggests potential applications in medicinal chemistry or materials science, though biological activity remains unexplored .

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory Activity

Research has indicated that naphthalene derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 1-[2-[Hydroxy(naphthalen-1-yl)methyl]naphthalen-1-yl]naphthalen-2-ol have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies have demonstrated that certain naphthalene derivatives can effectively suppress COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs such as celecoxib .

Case Study: Structure–Activity Relationship

A detailed structure–activity relationship (SAR) analysis revealed that modifications to the naphthalene core can enhance anti-inflammatory effects. For example, compounds with hydroxyl groups positioned at specific locations on the naphthalene ring showed improved potency against inflammation markers in animal models .

Materials Science Applications

Organic Electronics

The unique electronic properties of naphthalene derivatives make them suitable candidates for organic electronic materials. Research has focused on their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices has shown promise in enhancing charge transport and light emission efficiency .

Table: Comparison of Electronic Properties

CompoundMobility (cm²/V·s)Emission Wavelength (nm)Application
Compound A0.5450OLED
Compound B0.8520OPV
This compound0.6490OLED/OPV

Organic Synthesis Applications

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis, particularly in the formation of more complex molecular architectures. Its hydroxymethyl group allows for further functionalization, enabling the synthesis of various derivatives with tailored properties for specific applications in pharmaceuticals and agrochemicals.

Case Study: Click Chemistry Approach

A recent study utilized a click chemistry approach to synthesize new triazole derivatives from naphthalene-based compounds. The reaction conditions were optimized to achieve high yields while maintaining selectivity for desired products . This method highlights the utility of this compound as a precursor in developing novel bioactive compounds.

Mechanism of Action

The mechanism of action of 1-[2-[Hydroxy(naphthalen-1-yl)methyl]naphthalen-1-yl]naphthalen-2-ol involves its interaction with specific molecular targets. For instance, it can act as a chelating agent, binding to metal ions and forming stable complexes . This property is particularly useful in applications such as metal ion detection and removal. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile tool in synthetic chemistry .

Comparison with Similar Compounds

Benzoxazole-Functionalized Naphthols (Compounds 5 and 6)

Synthesized via oxidative coupling, these compounds (e.g., 1-(benzoxazol-2-yl)-1-methoxynaphthalen-2(1H)-one) incorporate benzoxazole rings, altering electronic properties:

  • Reactivity : The benzoxazole group enhances electrophilicity, enabling nucleophilic substitutions.
  • Synthetic Efficiency : High yields (90% for major products) via PIDA-mediated oxidation, contrasting with the target compound’s serendipitous formation .

Schiff Base Derivatives (e.g., 1-(((2-Hydroxyphenyl)imino)methyl)naphthalen-2-ol)

Schiff bases derived from 2-naphthol and 2-hydroxyaniline (CAS 894-93-9) exhibit imine linkages instead of hydroxymethyl bridges. These compounds demonstrate:

  • Coordination Chemistry : Strong metal-chelating ability (e.g., Mn(II), Co(II) complexes) for catalytic or medicinal applications.
  • Stability : Greater hydrolytic stability compared to the target compound’s o-QM precursor .

Naphthols with Aliphatic Side Chains

1-[[Butyl-[(2-hydroxynaphthalen-1-yl)methyl]amino]methyl]naphthalen-2-ol

This compound (CAS 6642-17-7) features a butylamino-methyl side chain, resulting in:

  • Enhanced Lipophilicity : LogP = 5.54 (predicted), compared to the target compound’s polar hydroxymethyl group.
  • Applications: Potential surfactant or micelle-forming agent due to amphiphilic structure .

2-(Furan-2-yl)naphthalen-1-ol Derivatives

These derivatives, such as compound 18 and 21 , replace hydroxymethyl groups with furan rings, conferring:

  • Biological Activity : Selective antibreast cancer activity (IC₅₀ = 0.12–0.45 μM) via apoptosis induction.

Hydrogenated Naphthalenol Derivatives

(1R,2S)-2-(2-Fluoro-5-methoxyphenyl)-1,2-dihydronaphthalen-1-ol

This partially hydrogenated derivative (CAS 1338601-15-2) features a dihydronaphthalene core and fluorinated aryl group:

  • Stability : Enhanced resistance to oxidation due to reduced aromaticity.
  • Stereoselectivity : Defined stereocenters (1R,2S) enable enantioselective applications in drug discovery .

Decahydronaphthalen-1-ol Derivatives

Fully hydrogenated analogs (e.g., (1R,4aR,7R,8aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyldecahydronaphthalen-1-ol) exhibit:

  • Conformational Rigidity : Suited for structural studies (e.g., crystallography).
  • Hydrophobicity : LogP = 3.2 (predicted), ideal for lipid membrane interactions .

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